Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula CHNOS and a molecular weight of 270.27 g/mol. It is categorized as an organic compound, specifically a pyrrolidine derivative, which incorporates a nitrothiophene moiety. The compound's IUPAC name reflects its structural components, indicating that it contains a methyl ester group, a pyrrolidine ring, and a nitro-substituted thiophene carbonyl group .
The synthesis of methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate typically involves the following steps:
Each step requires careful control of reaction conditions (temperature, solvent, and catalysts) to ensure high yields and purity .
The molecular structure of methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate can be represented using various chemical notation systems:
InChI=1S/C10H10N2O5S/c13-9(7-3-4-8(18-7)12(16)17)11-5-1-2-6(11)10(14)15/h3-4,6H,1-2,5H2,(H,14,15)
C1CC(N(C1)C(=O)C2=CC=C(S2)[N+](=O)[O-])C(=O)O
This structure indicates that the compound features a five-membered pyrrolidine ring connected to a carbonyl group derived from 5-nitrothiophene. The presence of the nitro group on the thiophene ring contributes to its reactivity and potential biological activity .
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate can participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and organic synthesis .
Further studies would be necessary to elucidate specific pathways and mechanisms in biological systems .
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining handling procedures and potential applications in laboratory settings .
Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate has several scientific uses:
Research continues into optimizing its synthesis and exploring additional applications in various fields .
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: